molecular formula C11H10BrNOS B1528612 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol CAS No. 1250820-48-4

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol

Cat. No.: B1528612
CAS No.: 1250820-48-4
M. Wt: 284.17 g/mol
InChI Key: AMWYWMJSHXIUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol is an organic compound that features a thiazole ring substituted with a 4-bromophenyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Alcohol Functionalization: The ethan-1-ol group can be introduced through a Grignard reaction or reduction of a corresponding ketone.

Industrial Production Methods: Industrial production may involve optimizing these steps for higher yields and purity. This includes using catalysts, controlling reaction temperatures, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the thiazole ring to a more saturated form.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Sodium methoxide (NaOCH₃

Biological Activity

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13BrN2SC_{12}H_{13}BrN_2S with a molecular weight of approximately 297.22 g/mol. The compound features a thiazole ring substituted with a bromophenyl group, which is crucial for its biological activity.

Research indicates that thiazole derivatives can exert their biological effects through several mechanisms:

  • Antiproliferative Activity : Thiazole compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. This mechanism is critical in cancer treatment as it leads to apoptosis in cancer cells .
  • Antimicrobial Effects : Some thiazole derivatives demonstrate significant antibacterial properties against various pathogens. The presence of electron-donating groups on the phenyl ring enhances their activity against bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. Key findings include:

  • Substituents on the Thiazole Ring : Variations at the 2-position of the thiazole ring significantly affect antiproliferative potency. For instance, compounds with amino or methylamino groups exhibit higher activity compared to those with alkyl substituents .
  • Bromophenyl Substitution : The incorporation of a bromophenyl group has been associated with enhanced cytotoxicity against various cancer cell lines, likely due to increased lipophilicity and interaction with cellular membranes .

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds related to this compound:

StudyFindings
Antiproliferative Activity A study reported that thiazole derivatives exhibited IC50 values ranging from low micromolar to nanomolar concentrations against human cancer cell lines, indicating strong antiproliferative effects .
Mechanism of Action Compounds were found to induce apoptosis through caspase activation without causing mitochondrial depolarization, suggesting a unique pathway for cell death in cancer cells .
Antimicrobial Activity Thiazole derivatives demonstrated comparable antimicrobial efficacy to standard antibiotics against resistant bacterial strains, highlighting their potential as therapeutic agents .

Properties

IUPAC Name

1-[2-(4-bromophenyl)-1,3-thiazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNOS/c1-7(14)10-6-13-11(15-10)8-2-4-9(12)5-3-8/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWYWMJSHXIUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(S1)C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol
Reactant of Route 3
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.